molecular formula C4H7N3O B7806821 2-amino-1-methyl-1H-imidazol-4-ol

2-amino-1-methyl-1H-imidazol-4-ol

Cat. No.: B7806821
M. Wt: 113.12 g/mol
InChI Key: BTXYOFGSUFEOLA-UHFFFAOYSA-N
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Description

2-amino-1-methyl-1H-imidazol-4-ol is a tautomeric form of the well-known biological molecule creatinine, a breakdown product of creatine phosphate that serves as a crucial marker of renal function . This organic compound, with the molecular formula C4H7N3O, is an electron-rich, five-membered aromatic aza-heterocycle, a structure that is a fundamental building block in many biomolecules and medicinal compounds . Its unique imidazole ring allows it to readily form various supramolecular complexes through non-covalent interactions, which is a key area of interest in modern medicinal chemistry for developing compounds with enhanced bioavailability and targeted mechanisms of action . In research settings, this compound is of significant value as a chemical precursor and reference standard. It is a key intermediate in the synthesis of more complex molecules, including 2-amino-1-methyl-1H-imidazol-4(5H)-one derivatives, which are being explored as G protein-coupled receptor (GPCR) ligands and investigated for their potential as breast cancer drugs via PAR1 and PI3Kinase inhibition mechanisms . Furthermore, studies suggest that creatinine, and by extension its tautomers, can exhibit potent antibacterial properties against a diverse range of species, including Gram-positive and Gram-negative bacteria as well as antibiotic-resistant strains, though the precise mechanism of action is not yet fully understood . Researchers also utilize this compound and its derivatives in the development of supramolecular complexes for various applications, including as potential anticancer, antifungal, and anti-inflammatory agents, as well as in the design of ion receptors and molecular probes . This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-methylimidazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2,8H,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXYOFGSUFEOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901004
Record name NoName_52
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 1 Methyl 1h Imidazol 4 Ol and Its Derivatives

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-amino-1-methyl-1H-imidazol-4-ol (Target Molecule) helps to identify plausible starting materials by systematically deconstructing the molecule. The core imidazole (B134444) ring can be disconnected in several ways, suggesting different synthetic strategies.

A common approach involves the condensation of a three-carbon unit with a guanidino group. For the target molecule, this translates to a disconnection that breaks the C4-C5 and N1-C5 bonds. This retrosynthetic pathway points to two key precursors:

Methylguanidine (B1195345): This provides the N1-methyl group and the 2-amino functionality.

A 3-carbon α-keto-ester or a related synthon: A molecule like ethyl 2-chloro-3-oxobutanoate or a similar electrophilic species can provide the C4 and C5 atoms of the imidazole ring, with the keto group ultimately becoming the C4-hydroxyl group and the ester facilitating cyclization.

An alternative retrosynthetic approach could involve the construction of the imidazole ring from an α-aminonitrile and subsequent functional group interconversions. pharmaguideline.com A plausible retrosynthesis is illustrated in Figure 1. researchgate.net

Figure 1: A simplified retrosynthetic pathway for this compound, identifying methylguanidine and an α-halo-β-ketoester as key precursors.

Classical and Modern Approaches to Imidazole Ring Construction

The construction of the imidazole core is a well-established field, with numerous named reactions forming the classical foundation, while modern methods offer improvements in efficiency, yield, and substrate scope. irjmets.comjetir.org

Classical Methods:

Debus-Radziszewski Synthesis: This is one of the oldest methods, first reported in 1858. It involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. pharmaguideline.comjetir.orgwikipedia.orgnih.gov While historically significant, it often results in low yields. jetir.org

Wallach Synthesis: This method involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride, followed by reduction, to yield 1,2-disubstituted chloroimidazoles. pharmaguideline.com

Marckwald Synthesis: This route produces imidazoles from α-amino ketones or α-amino aldehydes and cyanates, isothiocyanates, or thiocyanates, which proceeds via an imidazolin-2-thione intermediate that can be desulfurized. pharmaguideline.comjetir.org

Modern Methods:

Multicomponent Reactions (MCRs): Many modern syntheses employ one-pot, multicomponent strategies that improve atom economy and reduce waste. For instance, a four-component reaction of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) is a common way to produce tetrasubstituted imidazoles. ias.ac.inresearchgate.net This approach could be adapted for the synthesis of this compound.

Metal-Catalyzed Synthesis: Transition metals, particularly copper and palladium, are widely used to catalyze the formation of C-N and C-C bonds in imidazole synthesis. nih.govorganic-chemistry.org Copper-catalyzed methods, for example, can facilitate the diamination of terminal alkynes with amidines to form 1,2,4-trisubstituted imidazoles. organic-chemistry.org Another innovative copper-catalyzed approach uses ketones and ammonium carbonate to form divergent aryl imidazole derivatives through α-amination and oxidative C-C bond cleavage. nih.govrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in imidazole synthesis, often under solvent-free conditions. researchgate.netresearchgate.net

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of imidazoles to minimize environmental impact. researchgate.netnih.gov This involves the use of environmentally benign solvents (like water), solvent-free conditions, and reusable catalysts. ijpsr.comtandfonline.com

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. asianpubs.orgresearchgate.net These reactions are typically conducted by heating a mixture of reactants, sometimes with a catalyst or on a solid support. researchgate.net

Several studies have reported the successful one-pot synthesis of imidazole derivatives under solvent-free conditions, which often lead to high yields, mild reaction conditions, and simplified product purification. asianpubs.orgresearchgate.netacs.org For example, the four-component condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate can be efficiently carried out without a solvent, catalyzed by silica-supported antimony trichloride (B1173362) (SbCl3/SiO2). ias.ac.in

Catalysis is central to modern, efficient imidazole synthesis. The development of novel catalysts aims to improve reaction rates, enhance selectivity, and allow for milder reaction conditions. researchgate.nettandfonline.com

Types of Catalysts Used in Imidazole Synthesis:

Catalyst Type Examples Advantages References
Heterogeneous Catalysts SbCl3/SiO2, Cr2O3 nanoparticles, Fe3+-K10, PEG-SOCl Reusable, easy to separate from the reaction mixture, environmentally friendly. ias.ac.inresearchgate.netresearchgate.netijpsr.com
Homogeneous Catalysts Lewis acids (e.g., InCl3, FeCl3), Copper salts, Ruthenium complexes High activity and selectivity. organic-chemistry.orgnih.govrsc.org
Biocatalysts Lemon juice (citric acid) Inexpensive, biodegradable, non-toxic, readily available. researchgate.net

| Ionic Liquids (ILs) | [BMIM][PF6], C4(MIM)22 | Act as both solvent and catalyst, recyclable, green reaction conditions. | tandfonline.comtandfonline.com |

The choice of catalyst can significantly influence the reaction outcome. For instance, acidic ionic liquids have been shown to be efficient and recyclable catalysts for synthesizing 1H-imidazole derivatives under ultrasonic irradiation, contributing to a greener process. tandfonline.com Similarly, nanoparticles like Cr2O3 have been used as efficient and reusable catalysts under microwave irradiation in water, combining multiple green chemistry principles. researchgate.net

Directed Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted derivatives of this compound requires regioselective functionalization strategies for the imidazole core.

Amination: The introduction of an amino group, particularly at the C2 position, is often achieved by incorporating a guanidine-like precursor during the ring-forming step. Direct amination of a pre-formed imidazole ring is challenging but can be achieved through C-H activation strategies. researchgate.net Copper-catalyzed reactions involving ketones and an ammonia source like ammonium carbonate can lead to α-amination as part of a cascade reaction to form the imidazole ring. nih.govrsc.org The conversion of thiohydantoins to 2-aminoimidazol-4-ones using an oxidant and ammonia is another effective method. nih.gov

Alkylation: N-alkylation of the imidazole ring is a common strategy. nih.gov For the synthesis of the target molecule, N-methylation is required. This can be accomplished by reacting the parent imidazole with an alkyl halide (e.g., methyl iodide) in the presence of a base. google.com The regioselectivity of N-alkylation can be controlled, for instance, by using protecting groups like the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can direct subsequent functionalization before being removed. nih.gov C-alkylation is also possible, with manganese complexes, for example, enabling the C-H functionalization of imidazole N-oxides with alkyl fragments. acs.orgacs.org

Hydroxylation: The synthesis of imidazol-4-ols (or their tautomeric form, imidazol-4-ones) can be approached in several ways. nih.gov One method involves the cyclization of precursors that already contain the necessary oxygen functionality. For example, the rearrangement of oxazolones or thiazol-4(5H)-ones in the presence of amines can yield imidazol-4-ones. nih.gov The synthesis of 1-hydroxy substituted imidazoles has also been reported, indicating that direct functionalization or incorporation of a hydroxyl group on the nitrogen atom is feasible. nih.gov

Cyclization Reactions to Form Fused Heterocyclic Systems from this compound

The scaffold of this compound, which is the enol tautomer of creatinine (B1669602), serves as a valuable starting point for the synthesis of more complex, fused heterocyclic systems. These reactions are crucial for developing novel compounds with potential applications in medicinal chemistry and material science.

One prominent method for constructing fused rings is the Friedländer annulation. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as creatinine. For instance, the synthesis of 2-amino-1-methylimidazo[4,5-b]thieno[3,2-e]pyridine and its isomer, 2-amino-1-methylimidazo[4,5-b]thieno[2,3-e]pyridine, has been successfully achieved by reacting creatinine with the appropriate aminothiophenecarbaldehydes. semanticscholar.org This approach allows for the creation of new thieno-pyridine fused imidazole ring systems. semanticscholar.org

Another strategy involves the reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole, a related imidazole derivative, with various ketones and aldehydes. This process leads to the formation of 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines as the primary products. rsc.org In some cases, minor products with a novel imidazo[1,5-c]imidazole structure have also been isolated. rsc.org The reaction with aldehydes like acetaldehyde (B116499) and propionaldehyde (B47417) at room temperature yields the corresponding 6-carbamoyl-1,2-dihydropurine derivatives, which can subsequently be oxidized to form 6-carbamoylpurines. rsc.org The versatility of aminoazoles, including imidazole derivatives, in multicomponent reactions allows for the assembly of a wide array of fused heterocycles, such as pyrido[4,3-d]tetrazolo[1,5-a]pyrimidines. frontiersin.org

The following table summarizes examples of cyclization reactions starting from creatinine or related imidazole precursors to form fused heterocyclic systems.

Starting Imidazole DerivativeReagentResulting Fused SystemReference
Creatinine3-Amino-2-thiophenecarbaldehyde2-amino-1-methylimidazo[4,5-b]thieno[2,3-e]pyridine semanticscholar.org
Creatinine2-Amino-3-thiophenecarbaldehyde2-amino-1-methylimidazo[4,5-b]thieno[3,2-e]pyridine semanticscholar.org
5-Amino-4-(cyanoformimidoyl)-1H-imidazoleAcetone2,2-Dimethyl-6-carbamoyl-1,2-dihydropurine rsc.org
5-Amino-4-(cyanoformimidoyl)-1H-imidazoleAcetaldehyde6-Carbamoyl-2-methyl-1,2-dihydropurine rsc.org

Optimization of Reaction Conditions for Yield and Purity

Achieving optimal yield and purity is a central goal in the synthesis of this compound and its derivatives. This requires meticulous optimization of various reaction parameters, including temperature, solvent, and reactant stoichiometry.

In the synthesis of related substituted imidazoles, such as 1-methyl-4-phenyl-1H-imidazol-2-amine, a systematic investigation of reaction conditions has been shown to significantly improve outcomes. researchgate.net For example, in a three-step synthesis involving cyclization, hydrolysis, and methylation, the effects of temperature, reactant ratios, and solvents were studied to maximize the yield of the final product. researchgate.net It was found that controlling the addition of reagents to manage exothermic events was crucial for both yield and the ease of workup. researchgate.net

Similarly, in the synthesis of other imidazole derivatives, screening of reaction conditions is a common practice. Researchers have found that refluxing in specific alcohol solvents like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or isopropanol (B130326) (i-PrOH) in the presence of concentrated hydrochloric acid (HCl) can produce the best yields for certain transformations. nih.gov

Purification of the final products is another critical aspect. Column chromatography using silica (B1680970) gel is a frequently employed method to isolate the desired compound from reaction byproducts and unreacted starting materials. tsijournals.com The choice of eluent, often a mixture of solvents like methanol and dichloromethane, is adjusted to achieve effective separation. tsijournals.com

The table below illustrates how reaction parameters can be varied to optimize the synthesis of a substituted imidazole.

ParameterVariationObservationReference
Reactant Ratio Increasing acetylguanidine from 1 to 2 equivalentsMarginal improvement in yield researchgate.net
Temperature Cooling reaction mixture to -78°C before adding n-butyllithiumControlled reaction initiation tsijournals.com
Solvent Refluxing in various alcohols (MeOH, EtOH, i-PrOH)Determined optimal solvent for yield nih.gov
Addition Method Dose-controlled addition of α-bromoacetophenonePrevented severe exotherm, improved yield researchgate.net
Purification Silica gel column chromatography (2-5% methanol in dichloromethane)Isolation of pure product tsijournals.com

Stereoselective Synthesis of Chiral Derivatives or Analogues

The creation of chiral derivatives of this compound with high stereoselectivity is a significant challenge in synthetic chemistry, often requiring specialized methods and catalysts. While specific stereoselective syntheses of the title compound are not extensively documented, principles from related syntheses of chiral heterocycles and amino alcohols can be applied.

One powerful strategy is the use of biocatalysis. Enzymes such as dehydrogenases can catalyze the reduction of prochiral ketones with high enantioselectivity, producing chiral alcohols that can serve as key intermediates. mdpi.com For example, the reduction of 4-chloro-3-oxobutanoic acid methyl ester to its corresponding (S)-alcohol is achieved with high yield (95%) and enantiomeric excess (96%) using cell suspensions of Geotrichum candidum. mdpi.com This biocatalytic approach offers a green and efficient route to chiral building blocks.

Another established method involves the use of chiral auxiliaries. In the Andersen-Tursch procedure, a chiral alcohol like (-)-menthol is reacted with a sulfinyl chloride to form diastereomeric sulfinates, which can then be separated and used to generate enantiomerically pure sulfoxides. acs.org This principle of using a recoverable chiral auxiliary to direct stereochemistry is broadly applicable.

Modern synthetic methods also offer promising avenues. For instance, stereoselective electrocatalytic transformations using serine-derived chiral carboxylic acids have been developed for the efficient synthesis of enantiopure amino alcohols. nih.gov This radical-based method is modular and allows for the coupling of various fragments with high stereocontrol, offering a novel disconnection approach compared to traditional methods. nih.gov Furthermore, asymmetric cyclization reactions, such as metal-catalyzed [3+2] cycloadditions, can be employed to construct chiral imidazoline (B1206853) rings, the reduced form of imidazoles, with high diastereoselectivity. researchgate.net Solid-phase synthesis has also been adapted to produce enantiomerically pure 2-aminobenzimidazoles by incorporating optically active α-amino acids into the synthetic sequence. researchgate.net

Synthetic StrategyKey FeatureExample Application/PrincipleReference
Biocatalysis Use of enzymes (e.g., dehydrogenases) for enantioselective reduction.Reduction of a ketone to an (S)-alcohol with >99.5% e.e. mdpi.com
Chiral Auxiliaries Covalent attachment of a chiral molecule to direct a stereoselective reaction.Use of (-)-menthol to prepare diastereomeric sulfinates for separation. acs.org
Electrocatalysis Use of a serine-derived chiral acid in decarboxylative cross-couplings.Modular and stereoselective synthesis of diverse substituted amino alcohols. nih.gov
Asymmetric Cycloaddition Metal-catalyzed reactions to form chiral rings.Copper-catalyzed cascade reaction to synthesize trans-imidazolines in high yield. researchgate.net
Solid-Phase Synthesis Incorporating chiral building blocks on a solid support.Synthesis of enantiomerically pure 2-aminobenzimidazoles using α-amino acids. researchgate.net

Chemical Reactivity and Derivatization Strategies for 2 Amino 1 Methyl 1h Imidazol 4 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring in 2-amino-1-methyl-1H-imidazol-4-ol is inherently electron-rich, a characteristic that is further enhanced by the presence of the electron-donating amino and hydroxyl groups. This heightened electron density makes the ring highly susceptible to electrophilic attack. Generally, electrophilic substitution on imidazole rings occurs at the C4 or C5 positions. nih.gov For this compound, the precise position of substitution will be directed by the combined influence of the activating groups and the reaction conditions. Reactions such as nitration, bromination, sulfonation, and acylation are anticipated to proceed readily, although specific examples for this compound are not extensively documented in publicly available literature. researchgate.netresearchgate.net

Nucleophilic substitution on the imidazole ring is less common and typically requires the presence of a good leaving group, such as a halogen. In the case of halogenated imidazoles, the 2-position is often the most susceptible to nucleophilic attack. rsc.org For the parent compound, this compound, direct nucleophilic substitution on the ring is unlikely without prior modification to introduce a suitable leaving group.

Reactions Involving the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of this compound are primary sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation, Alkylation, and Sulfonylation Reactions

Both the amino and hydroxyl groups can readily undergo acylation, alkylation, and sulfonylation reactions. The high nucleophilicity of the amino group makes it a prime target for reaction with acyl halides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.

Alkylation of the hydroxyl group to form O-alkoxy derivatives has been observed in similar 1-hydroxyimidazole (B8770565) systems. researchgate.net The amino group can also be alkylated. The selectivity of these reactions, determining whether the N- or O- position reacts, can often be controlled by the choice of reagents and reaction conditions. For instance, in related systems, alkylation of the hydroxyl group is often favored. researchgate.net

Reaction TypeReagent ClassExpected Product
AcylationAcyl Halides, AnhydridesN-acyl and/or O-acyl derivatives
AlkylationAlkyl HalidesN-alkyl and/or O-alkyl derivatives
SulfonylationSulfonyl ChloridesN-sulfonyl derivatives

Condensation and Imine Formation with the Amino Group

The primary amino group at the 2-position can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The formation of such imine derivatives can be a key step in the synthesis of more complex molecules. chemicalbook.com

Tautomerism and Protonation State Chemistry of this compound

This compound exists in equilibrium with several tautomeric forms. The most well-known of these is creatinine (B1669602) (2-amino-1-methyl-4,5-dihydro-1H-imidazol-4-one). wikipedia.org Other potential tautomers include the 2-imino-1-methylimidazolidin-4-one and various enol forms. wikipedia.org The predominance of a particular tautomer is influenced by the solvent and the solid-state packing forces.

The protonation of this compound is also a critical aspect of its chemistry. Creatinine has a pKa value of approximately 4.88 for the protonation of the ring nitrogen. researchgate.netrsc.org In acidic conditions, it readily forms a protonated species, often referred to as the creatininium cation. researchgate.net This protonation significantly alters the electronic properties and reactivity of the molecule. The deprotonation of the exocyclic amino group occurs at a much higher pKa, around 12.7-13.4. researchgate.net

Tautomer NameChemical Structure
This compoundCN1C=C(N=C1N)O
Creatinine (2-amino-1-methyl-4,5-dihydro-1H-imidazol-4-one)CN1C(=O)C(N)=N1
2-Imino-1-methylimidazolidin-4-oneCN1C(=N)C(=O)N1

Complexation Chemistry: Formation of Coordination Complexes with Metal Ions

The nitrogen atoms of the imidazole ring and the exocyclic amino group, as well as the oxygen of the hydroxyl/keto group, are all potential coordination sites for metal ions. Consequently, this compound and its tautomers are excellent ligands for a wide variety of metal ions.

Extensive research has been conducted on the coordination chemistry of creatinine. It forms stable complexes with numerous transition metals, including copper(I), copper(II), cobalt(II), nickel(II), iron(II), manganese(II), zinc(II), and cadmium(II). tandfonline.comresearchgate.netnih.gov In many of these complexes, creatinine acts as a neutral or deprotonated ligand, typically coordinating through the ring nitrogen atom. tandfonline.com For instance, copper(II) has been shown to form a complex with the formula [Cu(creatinine)₂(H₂O)₂]²⁺. nih.gov The geometry of these complexes can vary, with tetrahedral and octahedral arrangements being common. researchgate.net

Rearrangement Reactions and Ring Transformations

The imidazole core of this compound can potentially undergo rearrangement and ring transformation reactions, leading to the formation of different heterocyclic systems. While specific examples for this exact molecule are scarce, related imidazole systems are known to undergo such transformations. For instance, the rearrangement of imidazolones can be a key step in the synthesis of other valuable heterocyclic structures. nih.gov General rearrangement reactions like the Hofmann or Curtius rearrangement could potentially be applied to derivatives of this compound to modify its structure. byjus.com Ring expansion of related amino-β-lactams can also lead to the formation of 2-amino-4-imidazolones. nih.gov Additionally, denitrogenative transformation of 5-amino-1,2,3-triazoles can provide a route to functionalized 1H-imidazoles. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Amino 1 Methyl 1h Imidazol 4 Ol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition and for mapping its fragmentation patterns under energetic conditions. For 2-amino-1-methyl-1H-imidazol-4-ol, HRMS confirms its molecular formula as C₄H₇N₃O. nih.gov This is achieved by measuring the exact mass of the molecular ion and comparing it to the theoretical mass calculated from its atomic constituents.

Collision-induced dissociation (CID) experiments in tandem mass spectrometry (MS/MS) reveal the characteristic fragmentation pathways of the protonated molecule. While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles of fragmentation for similar structures, such as amino acids, can be inferred. nih.govunito.it Common fragmentation reactions for protonated amino-containing compounds often involve the loss of small neutral molecules like ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). nih.gov For instance, studies on protonated amino acids have shown that initial fragmentation often starts with the loss of H₂O + CO. nih.gov The fragmentation of related heterocyclic compounds, such as flavonoids, also demonstrates characteristic neutral losses and ring cleavages that are diagnostic of the underlying structure. mdpi.com The precise fragmentation pathway of this compound would be elucidated by identifying the masses of the fragment ions with high accuracy, allowing for the determination of their elemental compositions and the deduction of the fragmentation cascade.

A hypothetical fragmentation pathway for protonated this compound might involve initial loss of water from the hydroxyl group, followed by cleavage of the imidazole (B134444) ring or loss of the amino and methyl groups. The exact nature and sequence of these fragmentations provide a veritable fingerprint of the molecule's structure.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₄H₇N₃O nih.gov
Molecular Weight113.12 g/mol nih.gov
Exact Mass113.058911855 Da nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the precise structural connectivity and spatial arrangement of atoms within a molecule.

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. sdsu.eduprinceton.edu For this compound, a COSY spectrum would show a cross-peak between the proton on the imidazole ring and any adjacent, non-equivalent protons, though in this specific molecule, the ring proton is isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.educreative-biostructure.com It provides a direct link between each proton and the carbon atom it is bonded to, which is fundamental for assigning the carbon skeleton. For example, the methyl protons would show a correlation to the methyl carbon, and the imidazole ring proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. creative-biostructure.comyoutube.com HMBC is crucial for connecting molecular fragments and assigning quaternary (non-protonated) carbons. In this compound, HMBC correlations would be expected between the methyl protons and the adjacent ring carbons, as well as between the ring proton and other carbons in the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. princeton.edu NOESY is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could reveal spatial proximities between the methyl group protons and the imidazole ring proton, providing insights into the molecule's preferred conformation.

The collective data from these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon resonances and the complete elucidation of the molecule's covalent structure. slideshare.net

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase, including the identification of different polymorphic forms. researchgate.net Polymorphs, which are different crystalline forms of the same compound, can exhibit distinct physical properties. ssNMR can detect subtle differences in the local chemical environment of atoms in different polymorphs, leading to variations in chemical shifts. researchgate.net For this compound, ssNMR could be used to determine if different crystallization conditions lead to different solid-state packing arrangements, which could be crucial for its applications. The technique is sensitive to the conformational nuances and intermolecular interactions present in the crystal lattice. researchgate.net

Dynamic NMR (DNMR) is employed to study chemical processes that occur on the NMR timescale, such as tautomerism and conformational changes. researchgate.netresearchgate.net Imidazole-containing compounds are known to exhibit tautomerism, where a proton can migrate between different nitrogen atoms. researchgate.netresearchgate.net In the case of this compound, there is the potential for tautomerization involving the amino and hydroxyl groups. DNMR experiments, such as variable temperature studies, can provide information on the rates of these exchange processes. researchgate.net For example, at low temperatures, the exchange might be slow enough to observe distinct signals for the different tautomers, while at higher temperatures, these signals would coalesce into a single, averaged peak. Such studies are critical for understanding the dynamic behavior of the molecule in solution. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrations include:

N-H stretching: The amino group (NH₂) will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl group (OH) will have a characteristic stretching vibration, the position of which is highly sensitive to hydrogen bonding. A broad band in the region of 3200-3600 cm⁻¹ is indicative of intermolecular hydrogen bonding.

C=C and C=N stretching: The imidazole ring will have characteristic stretching vibrations for its double bonds in the 1500-1650 cm⁻¹ region.

C-N and C-O stretching: These single bond stretches will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

N-H and O-H bending: These bending vibrations also provide diagnostic information.

The presence and nature of hydrogen bonding can be inferred from shifts in the positions and changes in the shapes of the N-H and O-H stretching bands. In the solid state, these interactions play a crucial role in determining the crystal packing. Raman spectroscopy, which is particularly sensitive to non-polar bonds, can provide complementary information to the IR spectrum. arxiv.org Studies on similar molecules, such as 2-amino-4-methylthiazole, have demonstrated the utility of vibrational spectroscopy in identifying different tautomers and photoproducts. mdpi.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Molecular Structure: Exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The size and shape of the repeating unit of the crystal structure.

Supramolecular Structure: The arrangement of molecules in the crystal, including the details of intermolecular interactions such as hydrogen bonds and π-π stacking. mdpi.com

A search of the literature reveals a crystal structure for a closely related compound, 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium chloride. nih.govresearchgate.net In this structure, N-H···Cl hydrogen bonds link the molecules into chains, which are further connected by weaker C-H···Cl interactions to form a two-dimensional network. nih.govresearchgate.net This provides a model for the types of intermolecular interactions that could be expected in the crystal structure of this compound, with N-H···O and O-H···N hydrogen bonds likely playing a dominant role in its supramolecular assembly. The crystal structure of another related compound, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, also highlights the importance of hydrogen bonding in its various hydrated and anhydrous forms. researchgate.net

Table 2: Crystallographic Data for the Related Compound 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium chloride

ParameterValueSource
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2₁/n nih.govresearchgate.net
a (Å)8.4617 (2) nih.govresearchgate.net
b (Å)7.7073 (2) nih.govresearchgate.net
c (Å)10.2215 (3) nih.govresearchgate.net
β (°)98.369 (2) nih.govresearchgate.net
Volume (ų)659.52 (3) nih.govresearchgate.net
Z4 nih.govresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of the creatininium cation has been precisely determined through single-crystal X-ray diffraction studies of its salts, such as the chloride and 3-carboxy-4-hydroxybenzenesulfonate salts. acs.orgnih.gov These studies reveal a planar five-membered imidazole ring, a key structural feature.

The bond lengths within the imidazole ring show partial double bond character, indicating electron delocalization across the ring. For instance, in the creatininium chloride salt, the C-N and C-C bond distances within the ring are intermediate between typical single and double bond lengths. nih.gov The exocyclic C-N bond of the amino group also exhibits some double bond character, suggesting conjugation with the imidazole ring.

The bond angles within the imidazole ring deviate slightly from the ideal 108° of a regular pentagon, a consequence of the different atoms constituting the ring. The planarity of the ring is a significant feature, with the constituent atoms showing minimal deviation from the least-squares plane. nih.gov

Dihedral angles are crucial for understanding the three-dimensional conformation of the molecule. In the case of creatininium derivatives, the dihedral angles between the imidazole ring and any substituent groups are of particular interest. For example, in a derivative where an indole (B1671886) and creatinine (B1669602) unit are present, the dihedral angle between the two ring systems is 60.80 (4)°. nih.gov In the 3-carboxy-4-hydroxybenzenesulfonate salt, the benzene (B151609) ring of the anion is nearly orthogonal to the plane of the creatininium cation. acs.org

Table 1: Selected Bond Lengths and Bond Angles for the Creatininium Cation (from Creatininium Chloride) nih.gov

Bond/AngleValue
C2-N11.330(2) Å
C2-N31.326(2) Å
C4-N31.391(2) Å
C4-C51.503(2) Å
C5-N11.460(2) Å
C2-N(amino)1.317(2) Å
N1-C2-N3109.5(1)°
C2-N3-C4107.9(1)°
N3-C4-C5109.2(1)°
C4-C5-N1104.2(1)°
C5-N1-C2109.1(1)°

Note: The data presented is for the protonated form, creatininium, and may vary slightly in the neutral this compound.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of creatininium salts is predominantly governed by a network of intermolecular hydrogen bonds. nih.govnih.gov These interactions play a crucial role in stabilizing the crystal lattice. The amino group and the ring nitrogen atoms of the creatininium cation act as hydrogen bond donors, while the oxygen atom of the carbonyl group and the anionic counter-ions (e.g., chloride, sulfonate) serve as hydrogen bond acceptors.

The crystal packing in these salts often results in layered structures. For instance, in some benzothiazole (B30560) derivatives, which share structural similarities, the molecules pack in a bilayer fashion with distinct hydrophilic and hydrophobic regions. nih.gov This type of packing is a common feature in crystals with amphiphilic molecules.

Table 2: Hydrogen Bond Geometry in Creatininium 3-carboxy-4-hydroxybenzenesulfonate monohydrate acs.org

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
N(amino)-H···O(sulfonate)0.862.042.895(3)173
N(ring)-H···O(carboxylate)0.861.892.743(3)172

Note: The data presented is for a salt of the protonated form and illustrates the types of interactions the core structure can participate in.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral derivatives are formed)

While this compound itself is not chiral, the introduction of a chiral center, for instance, by substitution at the C5 position or by forming a complex with a chiral entity, would result in chiral derivatives. The enantiomeric characterization of such derivatives can be effectively performed using chiroptical spectroscopy, particularly circular dichroism (CD).

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and chromophores within a molecule. A CD spectrum provides information about the absolute configuration and conformation of a chiral compound.

For chiral imidazole derivatives, the CD spectrum can be used to distinguish between enantiomers, which will exhibit mirror-image CD spectra. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the stereochemistry of the molecule. Studies on other chiral imidazole derivatives have demonstrated the utility of CD spectroscopy in elucidating host-guest recognition mechanisms and determining the enantioselectivity of interactions. researchgate.net For example, the binding of a chiral imidazole derivative to a protein can induce changes in the CD spectrum, providing insights into the binding mode and the conformational changes in both the small molecule and the protein.

In the context of potential chiral derivatives of this compound, CD spectroscopy would be an invaluable tool for:

Confirming the successful synthesis of a specific enantiomer.

Determining the enantiomeric excess (ee) of a mixture.

Studying conformational changes in solution.

Investigating chiral recognition events.

The formation of chiral derivatives and their subsequent analysis by circular dichroism would open avenues for exploring the stereochemical aspects of this important molecular scaffold in various chemical and biological contexts.

Computational and Theoretical Studies of 2 Amino 1 Methyl 1h Imidazol 4 Ol

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide a view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to study dynamic processes. scielo.br

For 2-amino-1-methyl-1H-imidazol-4-ol, MD simulations can explore its conformational landscape by modeling the rotation around single bonds and the flexibility of the ring structure. More importantly, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of water molecules, one can observe the formation and dynamics of hydrogen bonds between the amino and hydroxyl groups and the surrounding water. This provides insight into its solubility and the stability of different tautomers in an aqueous environment. Key analyses from MD trajectories include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. scielo.br

Table 2: Goals and Outputs of Molecular Dynamics (MD) Simulations

Simulation Goal Key Analysis Derived Insights
Conformational Analysis Dihedral angle distributionIdentification of preferred molecular shapes (conformers).
Solvation Behavior Radial distribution functions, H-bond analysisUnderstanding of how the molecule interacts with solvent (e.g., water).
Structural Stability Root Mean Square Deviation (RMSD)Assessment of how much the structure deviates from its starting point over time. scielo.br
Atomic Flexibility Root Mean Square Fluctuation (RMSF)Pinpointing which atoms or functional groups are the most mobile. scielo.br

Prediction of Tautomeric Equilibria and pKa Values

This compound can exist in several tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The main equilibrium is between the enol form (this compound) and the keto form (2-amino-1-methyl-1H-imidazol-4(5H)-one), the latter being the well-known metabolite creatinine (B1669602). nih.govnih.gov

Computational chemistry is a powerful tool for predicting the relative stability of these tautomers. By calculating the free energy of each form in the gas phase and in solution (using a continuum solvation model), researchers can predict the equilibrium constant between them. researchgate.net Experimental studies on related compounds show that the type and extent of tautomerization can vary significantly depending on the solvent. acs.org

Similarly, the acidity constant (pKa) can be predicted computationally. This is often achieved using thermodynamic cycles that calculate the free energy of the deprotonation reaction in solution. researchgate.net The accuracy of these predictions can be enhanced by using so-called cluster-continuum models, where a few explicit solvent molecules are included in the quantum mechanical calculation along with the continuum model to better capture specific solute-solvent interactions. researchgate.net

Table 3: Major Tautomers of the C4H7N3O System

Structure Name Key Structural Feature Notes
This compound Hydroxyl (-OH) group at C4The "enol" tautomer.
2-amino-1-methyl-1H-imidazol-4(5H)-one Carbonyl (C=O) group at C4The "keto" tautomer; also known as creatinine. nih.gov
2-imino-1-methyl-imidazolidin-4-one Exocyclic imine (=NH) group at C2An alternative keto-imine tautomer.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a property derived from quantum chemical calculations that maps the electrostatic potential onto the molecule's electron density surface. epstem.net It is an invaluable tool for predicting reactivity.

The MEP map is color-coded to visualize charge distribution:

Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. For this compound, these would be centered around the electronegative oxygen and nitrogen atoms.

Blue regions indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those of the amino (-NH₂) and hydroxyl (-OH) groups.

Green regions represent neutral or weakly polarized areas.

By analyzing the MEP, one can predict how the molecule will interact with other molecules, identify likely sites for hydrogen bonding, and anticipate its chemical reactivity. epstem.net

In Silico Modeling of Reaction Mechanisms and Pathways

Computational methods can be used to model the entire course of a chemical reaction, providing a level of detail that is often inaccessible through experiment alone. By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. acs.org

For this compound, this could involve modeling its synthesis, for example, via the cyclization of an appropriate precursor. nih.gov The calculations would identify the transition state structure and determine the activation energy, which is directly related to the reaction rate. acs.org Furthermore, the catalytic activity of related imidazole (B134444) compounds in hydrolysis reactions has been studied theoretically, demonstrating the power of these methods to elucidate complex chemical processes. researchgate.net Such in silico modeling helps to understand reaction feasibility, optimize reaction conditions, and predict potential side products.

Docking Studies for Protein Interaction Prediction (mechanistic, non-clinical focus)

Computational docking studies are pivotal in predicting the binding affinities and interaction patterns of small molecules with protein targets, offering a mechanistic glimpse into their potential biological activities. For this compound, a significant tautomer of creatinine, molecular docking simulations have been primarily explored in the context of creatinine's interactions with key proteins. These studies provide valuable insights into how this class of compounds may bind to protein active sites.

Research into the interaction between creatinine and Human Serum Albumin (HSA), a crucial transport protein in the blood, has identified two primary binding sites, namely Site I in subdomain IIA and Site II in subdomain IIIA. nih.gov Molecular docking simulations have elucidated the binding modes of creatinine within these hydrophobic cavities. At Site I, creatinine is predicted to bind deep within the pocket, engaging in both hydrogen bonding and hydrophobic interactions. In contrast, its binding at Site II is more peripheral. nih.gov The calculated binding affinity, represented by the Gold Fitness Score, indicates a stronger interaction at Site I compared to Site II. nih.gov

Another pertinent example is the computational analysis of creatinine binding to the enzyme creatinine deiminase. umin.jp Homology modeling and molecular docking have been employed to construct a model of the enzyme-substrate complex. These studies suggest that creatinine fits into the active site of creatinine deiminase, where it is positioned to interact with key amino acid residues and a catalytic zinc ion. umin.jp The predictions from these docking models are instrumental in understanding the enzyme's substrate specificity and reaction mechanism at a molecular level. umin.jp

While direct docking studies on this compound are not extensively reported, the findings from creatinine docking studies offer a strong foundation for predicting its protein interaction profile. Given the structural similarity, it is plausible that this compound would exhibit analogous binding behaviors, interacting with similar residues within the binding pockets of proteins like HSA and creatinine deiminase.

Research Findings from Docking Studies:

Below are interactive data tables summarizing the key findings from molecular docking studies of creatinine, providing a predictive framework for the interactions of its tautomer, this compound.

Table 1: Predicted Interaction of Creatinine with Human Serum Albumin (HSA)

Target ProteinBinding SitePredicted Binding Affinity (Gold Fitness Score)Key Interacting Residues (Predicted)Type of InteractionsReference
Human Serum Albumin (HSA)Site I (Subdomain IIA)Higher than Site IISpecific residues within the hydrophobic cavityHydrogen Bonding, Hydrophobic Interactions nih.gov
Human Serum Albumin (HSA)Site II (Subdomain IIIA)Lower than Site ISpecific residues at the periphery of the cavityNot specified nih.gov

Table 2: Predicted Interaction of Creatinine with Creatinine Deiminase

Target ProteinBinding SitePredicted Binding ModeKey Interacting Moieties (Predicted)Type of InteractionsReference
Creatinine DeiminaseActive SiteEffective binding within the active siteSide chains of active site residues, Zinc ionNot specified umin.jp

Biochemical and Mechanistic Investigations of 2 Amino 1 Methyl 1h Imidazol 4 Ol

In Vitro Studies on Enzyme Modulation Mechanisms (e.g., inhibition, activation)

In vitro studies have revealed that 2-amino-1-methyl-1H-imidazol-4-ol can influence the activity of several enzymes. Its interactions are particularly relevant to enzymes involved in its own metabolic pathway and those with active sites susceptible to modulation by small molecules with similar structural motifs.

Investigation of Binding Sites and Interaction Modes with Target Enzymes

The binding of this compound to enzymes has been elucidated through structural and computational studies. In the case of creatininase, an enzyme that catalyzes the conversion of creatinine (B1669602) to creatine (B1669601), X-ray diffraction has shown that creatinine binds to the active site in a distorted geometry. nih.govebi.ac.uk This binding involves the formation of a urea hydrate, facilitated by a proton shuttle mechanism involving a histidine residue (His232). nih.gov The active site of creatininase contains a binuclear metal center, which stabilizes the tetrahedral intermediate formed during catalysis. ebi.ac.uk

Molecular docking studies have also shed light on the interaction between creatinine and the organic cation transporter 2 (OCT2). These studies suggest that the amino acid Gln242 in OCT2 can form a hydrogen bond with creatinine, and there may be a π-π interaction between Tyr362 and creatinine. nih.gov Site mutation experiments have confirmed that Tyr362 and Gln242 are important for the OCT2-creatinine interaction. nih.gov

Kinetic Studies of Enzyme Inhibition/Activation

Kinetic studies have been instrumental in quantifying the modulatory effects of this compound on enzyme activity. Enzymatic methods for creatinine determination rely on a cascade of reactions involving creatinine amidohydrolase, creatine kinase, pyruvate kinase, and lactate dehydrogenase. oup.comnih.gov The kinetics of NADH consumption in this system are directly proportional to the creatinine concentration. oup.com

In studies of the renal tubular transport of creatinine, the uptake of isotopically labeled d3-creatinine in OCT2-overexpressing cell lines was found to be saturable, with a Michaelis-Menten constant (Km) of 3.1 mM and a maximum velocity (Vmax) of 408 pmol/mg protein/min. nih.gov The half maximal inhibitory concentration (IC50) of creatinine for d3-creatinine uptake in these cells was 10.3 mM. nih.gov

Enzyme/TransporterKinetic ParameterValueCell Line/System
Organic Cation Transporter 2 (OCT2)Km (for d3-creatinine uptake)3.1 mMOCT2-overexpressing cells
Organic Cation Transporter 2 (OCT2)Vmax (for d3-creatinine uptake)408 pmol/mg protein/minOCT2-overexpressing cells
Organic Cation Transporter 2 (OCT2)IC50 (of creatinine for d3-creatinine uptake)10.3 mMOCT2-overexpressing cells

Molecular Interactions with Biological Macromolecules (e.g., receptors, nucleic acids)

Beyond its enzymatic interactions, this compound also engages with other biological macromolecules, including receptors and, to a lesser extent, nucleic acids.

Ligand-Protein Binding Characterization at the Molecular Level

The interaction of this compound with various receptors has been investigated. It has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, potentially facilitating synaptic transmission. nih.gov Additionally, studies suggest that creatinine can act as an agonist at GABAA receptors. nih.gov Synthetic receptors have been designed to bind creatinine with high affinity, utilizing a deep and polar aromatic cavity to establish directional interactions. urv.catresearchgate.net These interactions are a combination of hydrogen bonds and CH-π interactions. urv.cat The binding energy of these complexes is influenced by the polarity of the environment. rsc.org

Investigation of Cellular Uptake and Intracellular Localization Mechanisms (in vitro studies)

The transport of this compound across cell membranes is a mediated process. In vitro studies using various cell lines have helped to elucidate the mechanisms of its cellular uptake and subsequent intracellular localization.

The uptake of creatinine into human monocytes and monocyte-derived macrophages is characterized by two components: a saturable, sodium-dependent process and a nonsaturable component. nih.gov The saturable component has a Km of 30 µM. nih.gov The differentiation of monocytes into macrophages is associated with an increase in the number of creatinine transporters. nih.gov

In a porcine renal tubular cell line (LLC-PK1), creatinine is transported directionally from the basolateral to the apical side. researchgate.net The basolateral uptake is dependent on membrane potential and is saturable, with an apparent Km of 13.2 +/- 2.8 mM and a Vmax of 13.1 +/- 3.1 nmol/mg protein/5 min. researchgate.net This transport can be inhibited by other organic cations like cimetidine, quinidine, and trimethoprim. researchgate.net

Once inside the cell, creatinine can be phosphorylated to phosphocreatine by creatine kinase. nih.gov The subcellular localization of creatine kinase is diverse, with activity found in the myofibrillar, nuclear, mitochondrial, and microsomal fractions, as well as in the cytosol. nih.gov

Cell LineUptake/Transport Characteristics
Human monocytes and macrophagesSaturable (Km = 30 µM), Na+-dependent uptake
LLC-PK1 (porcine renal tubular cells)Directional transport (basolateral to apical)
LLC-PK1 (porcine renal tubular cells)Basolateral uptake: Km = 13.2 +/- 2.8 mM, Vmax = 13.1 +/- 3.1 nmol/mg protein/5 min

Elucidation of Biological Pathway Perturbations (in vitro mechanistic studies)

Currently, there are no specific in vitro mechanistic studies available that detail how this compound perturbs biological pathways. Scientific investigations into its effects on cellular processes, enzyme activities, or signaling cascades have not been published. Therefore, it is not possible to provide information on its mechanism of action or its potential to alter biological functions at a molecular level.

Role as a Metabolite or Intermediate in Biochemical Pathways (non-human metabolism focus)

Information regarding the role of this compound as a metabolite or intermediate in non-human biochemical pathways is also absent from the available scientific literature. Studies tracking its formation, conversion, or degradation within non-human organisms have not been reported. Consequently, its metabolic fate and its position within any specific biochemical pathway are unknown.

Due to the lack of available research, no data tables or detailed research findings can be provided for the outlined sections.

Advanced Analytical Methodologies for 2 Amino 1 Methyl 1h Imidazol 4 Ol

Development of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry, are indispensable for the trace analysis of small molecules like 2-amino-1-methyl-1H-imidazol-4-ol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the quantification of creatinine (B1669602) and its related compounds in various matrices. restek.comnih.gov This technique offers high sensitivity and specificity, minimizing interferences that can be an issue with other methods. restek.com For the analysis of polar compounds like this compound, which is structurally similar to creatinine, hydrophilic interaction liquid chromatography (HILIC) is often preferred over traditional reversed-phase chromatography. HILIC provides better retention of polar analytes. restek.com

A simple and rapid LC-MS/MS method for creatinine involved a protein precipitation step followed by analysis on a Raptor HILIC-Si column, achieving a 1.5-minute analysis time. restek.com More complex methods have also been developed, utilizing different columns and mobile phases for the simultaneous determination of creatinine and other related compounds like creatine (B1669601). acs.orgsigmaaldrich.comtandfonline.com For instance, a method using a Gemini® C6-Phenyl column with a gradient elution of formic acid in water and methanol (B129727) has been successfully validated for the simultaneous determination of creatine and creatinine. tandfonline.com

Key parameters for a typical LC-MS/MS analysis of creatinine, which would be adaptable for this compound, are summarized in the table below.

ParameterTypical Value/Condition
Column Raptor HILIC-Si (2.7 μm, 50 mm × 2.1 mm) restek.com
Mobile Phase Isocratic, simple mobile phase restek.com
Analysis Time 1.5 minutes restek.com
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI), positive ion mode nih.gov
Precursor Ion (m/z) 114 ([M+H]⁺ for creatinine) nih.gov
Product Ion (m/z) 86 (corresponding to the neutral loss of CO) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another robust technique for the analysis of creatinine, though it necessitates a derivatization step to convert the non-volatile analyte into a volatile and thermally stable compound. nih.govscispace.com Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pentafluorobenzyl (PFB) bromide. nih.govnih.gov

A study on the derivatization of creatinine and creatine with BSTFA revealed the formation of several derivatives, with the N,N,O-tris(trimethylsilyl) derivatives being useful for quantification. nih.govresearchgate.netmdpi.com Another validated GC-MS method for creatinine in biological fluids utilizes derivatization with PFB bromide, followed by extraction and analysis in the electron-capture negative-ion chemical ionization (ECNICI) mode. This method demonstrated a very low limit of detection of 100 amol. nih.gov

The following table outlines typical derivatization and analysis parameters for GC-MS analysis of creatinine.

ParameterTypical Value/Condition
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.govresearchgate.netmdpi.com or Pentafluorobenzyl (PFB) bromide nih.gov
Derivatization Conditions 60 °C for 60 minutes (for BSTFA) nih.govresearchgate.net
Ionization Mode Negative-Ion Chemical Ionization (NICI) or Positive-Ion Chemical Ionization (PICI) nih.govresearchgate.net
Selected-Ion Monitoring (m/z) m/z 112 for d0-Crea-PFB and m/z 115 for d3-Crea-PFB (for PFB derivatization) nih.gov

Electrochemical Sensing and Detection Methodologies

Electrochemical methods offer a cost-effective and rapid alternative for the detection of imidazole-containing compounds. These techniques are based on the electrochemical properties of the analyte, such as its oxidation or reduction at an electrode surface.

For imidazole (B134444) derivatives, electrochemical sensors have been developed based on various principles. Direct electrochemical detection is possible for electroactive molecules. mdpi.com For instance, the nitro group in some imidazole derivatives can undergo electrochemical reduction. mdpi.com The development of novel ferrocenyl imidazole systems has shown promise for anion recognition, which could be adapted for sensing applications. mdpi.com

The electrochemical behavior of imidazole-based ionic liquids has also been studied, indicating their potential use in sensor development. researchgate.net Furthermore, electrochemical methods are being explored for the synthesis of imidazole derivatives, which could be integrated into analytical platforms. researchgate.netorganic-chemistry.org

Spectrophotometric and Fluorometric Analytical Procedures

Spectrophotometric and fluorometric methods are widely used for the quantification of creatinine and can be adapted for this compound, often relying on color-forming reactions.

Spectrophotometry:

The most well-known spectrophotometric method for creatinine is the Jaffé reaction, first described in 1886. vitroscient.comlibretexts.org This method is based on the reaction of creatinine with picric acid in an alkaline solution to form a reddish-orange colored complex, the Janovski complex. libretexts.orgvitroscient.com The absorbance of this complex is measured at a specific wavelength, typically between 500 and 550 nm, and is proportional to the creatinine concentration. vitroscient.com While widely used, the Jaffé reaction is known to be susceptible to interferences from other substances. libretexts.org

More recent spectrophotometric methods have been developed to improve specificity. One such method involves the oxidation of p-methylamino phenol (B47542) sulfate (B86663) (Metol) in the presence of copper sulfate and creatinine, which produces a violet-colored species with maximum absorbance at 530 nm. researchgate.net Another approach utilizes the reaction of creatinine with the azo dye Alpha naphthol Sulpha Acetamide (ASA) to produce an intense orange-colored compound. researchgate.net

The table below summarizes key aspects of different spectrophotometric methods for creatinine.

MethodReagentsWavelength (nm)
Jaffé Reaction Picric Acid, Sodium Hydroxide libretexts.orgvitroscient.com500-550 vitroscient.com
Metol Oxidation p-methylamino phenol sulfate (Metol), Copper Sulfate researchgate.net530 researchgate.net
ASA Reaction Alpha naphthol Sulpha Acetamide (ASA) researchgate.net520 researchgate.net

Fluorometry:

Fluorometric methods can offer higher sensitivity compared to spectrophotometry. For imidazole derivatives, fluorescent sensors have been developed that exhibit changes in fluorescence upon binding to a target analyte. seejph.com For example, new imidazole derivatives have been synthesized that act as "turn-off" fluorescent sensors for copper (II) in aqueous solutions. seejph.com

Furthermore, imidazole derivatives have been conjugated with fluorophores like fluorescein (B123965) to create imaging agents. nih.gov The synthesis of phenanthro[9,10-d]-imidazole derivatives with potential applications as fluorescent probes for imaging has also been reported. nih.gov These principles could be applied to develop specific fluorometric assays for this compound.

Microfluidic and Miniaturized Analytical Systems for High-Throughput Analysis

Microfluidic systems, or "lab-on-a-chip" technology, offer significant advantages for the analysis of amino acids and related compounds, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govrsc.orgelsevierpure.com

These systems can integrate various analytical steps, such as sample pre-concentration, derivatization, separation, and detection, onto a single chip. nih.govelsevierpure.com For amino acid analysis, microfluidic devices have been developed that employ on-chip derivatization followed by electrophoretic separation. nih.gov A fully automated system on a single microfluidic device has been developed for amino acid analysis, demonstrating the potential for in-situ and remote analysis. wiley.com

Digital microfluidics (DMF) is another promising approach where discrete droplets of sample and reagents are manipulated on an array of electrodes. An integrated DMF system has been reported for the on-chip processing of blood spots for amino acid quantification by mass spectrometry. rsc.org

Quantification in Complex Non-Biological Matrices or In Vitro Experimental Systems

The quantification of this compound in complex non-biological matrices or in vitro experimental systems requires robust and validated analytical methods that can overcome matrix effects.

Non-Biological Matrices:

The analytical methods described above, particularly LC-MS/MS and GC-MS, are well-suited for the analysis of complex matrices due to their high selectivity. Sample preparation is a critical step to remove interfering substances. For instance, in the analysis of creatinine in urine, a simple dilution and filtration step can be sufficient for LC-MS/MS analysis. nih.gov For solid samples, extraction procedures would be necessary prior to analysis.

In Vitro Experimental Systems:

Potential Non Clinical Applications and Future Research Directions of 2 Amino 1 Methyl 1h Imidazol 4 Ol

Role in Materials Science (e.g., Polymer Chemistry, Coordination Polymers)

The imidazole (B134444) scaffold is a valuable component in the field of materials science, particularly in the development of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com CPs are solid-state materials formed by the self-assembly of metal ions and organic ligands, with applications in luminescence, catalysis, gas adsorption, and drug delivery. mdpi.com Imidazole derivatives are effective ligands due to the ability of their nitrogen atoms to coordinate with metal centers. researchgate.netmdpi.com

While direct studies on 2-amino-1-methyl-1H-imidazol-4-ol in this context are not widely reported, research on similar imidazole-based ligands demonstrates the potential. For instance, coordination polymers have been successfully synthesized using ligands like 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, which coordinates with zinc(II) and copper(II) ions to form diverse structural motifs, including 1D chains and ladder-like structures. mdpi.com These materials exhibit interesting photoluminescent properties. mdpi.com Similarly, 1,2,4-triazole (B32235) derivatized amino acids have been used to construct 1D coordination polymers, 2D chiral helicates, and 3D metal-organic frameworks. mdpi.com The functional groups on the imidazole ring, such as the amino and hydroxyl groups in this compound, could provide additional coordination sites or participate in hydrogen bonding, influencing the final architecture and properties of the resulting materials. mdpi.com

Future research could explore the use of this compound as an organic linker in the synthesis of novel coordination polymers. Its specific substitution pattern may lead to materials with unique topologies and potential applications in areas like chemical sensing or catalysis.

Table 1: Examples of Imidazole-Based Coordination Polymers

Ligand Metal Ion(s) Resulting Structure Potential Application Reference
1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene Zn(II), Cu(II) 1D Chains, 1D Ladder Luminescent Materials mdpi.com
1,2,4-Triazole Derivatized Amino Acids Cd(II) 1D Polymers, 2D Networks, 3D MOFs Porous Materials mdpi.com

Catalysis and Organocatalysis Utilizing the Imidazole Scaffold

The imidazole scaffold is a cornerstone in the development of organocatalysts, particularly chiral tertiary amine catalysts. acs.org These catalysts are instrumental in asymmetric synthesis, a method for producing optically active chemicals efficiently. acs.org Chiral bicyclic imidazole catalysts have been prepared and successfully used in several enantioselective reactions, such as asymmetric Steglich rearrangements and phosphorylations. acs.org

The catalytic activity often stems from the nucleophilic nature of the imidazole nitrogen. For example, N-methylimidazole (NMI) is a known core structure for Lewis base organocatalysts. acs.org The structure of this compound contains a similar N-methylimidazole core, suggesting its potential as a catalytic species. The amino and hydroxyl groups could further modulate its catalytic activity or be used to anchor the catalyst to a solid support.

Furthermore, methods for the complete functionalization of the imidazole ring have been developed, allowing for the synthesis of highly tailored derivatives for specific catalytic applications through processes like selective metalation and sulfoxide/magnesium exchange. nih.gov This highlights the tunability of the imidazole scaffold for creating advanced catalysts. nih.gov While specific catalytic applications of this compound have yet to be detailed, its structural similarity to known imidazole-based catalysts presents a promising area for future investigation.

Table 2: Selected Asymmetric Reactions Catalyzed by Imidazole Scaffolds

Reaction Type Catalyst Type Key Feature Reference
Steglich Rearrangement Chiral Bicyclic Imidazole C-acylation of O-acylated azlactones acs.org
Phosphorylation Chiral Bicyclic Imidazole Asymmetric phosphorylation of lactams acs.org

Development of Chemical Probes and Sensors

The ability of imidazole derivatives to coordinate with metal ions also makes them excellent candidates for the development of chemical probes and fluorescent sensors. researchgate.netmdpi.com The photoluminescent properties of coordination polymers containing d¹⁰ metal centers, such as those with zinc(II), are of great interest for their potential use in chemical sensors. mdpi.com

The fluorescence of an imidazole-based ligand can be significantly altered upon binding to a metal ion. For example, the ligand 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene shows a strong emission peak that shifts upon coordination with zinc, demonstrating its potential as a fluorescent sensor. mdpi.com Given that this compound possesses multiple potential binding sites (the imidazole nitrogens, the amino group, and the hydroxyl group), it could be engineered into a selective sensor for specific metal ions. Future research could focus on synthesizing and evaluating the photophysical response of this compound and its derivatives in the presence of various analytes, paving the way for new diagnostic tools and environmental monitors. researchgate.net

Precursor for the Synthesis of Advanced Chemical Building Blocks

Heterocyclic compounds like imidazoles are crucial building blocks for creating more complex functional molecules. ajrconline.orgminakem.com The (4H)-imidazol-4-one ring system, structurally related to this compound, is a versatile precursor in the total synthesis of natural products. nih.gov

One of the most common methods for producing substituted imidazol-4-ones involves the chemical transformation of thiohydantoins. nih.gov For instance, a one-pot, two-step procedure using tert-butylhydroperoxide (TBHP) and ammonia (B1221849) can convert a thiohydantoin into a 2-aminoimidazol-4-one, a key intermediate for various natural products. nih.gov This demonstrates that the 2-amino-imidazol-4-one core is a valuable synthetic intermediate. Therefore, this compound could serve as a readily available starting material for the synthesis of a wide array of more complex, highly functionalized molecules for diverse applications in chemistry and materials science. nih.govnih.gov Its existing functional groups provide handles for further chemical modification, expanding its utility as an advanced building block.

Emerging Research Frontiers and Unexplored Chemical Avenues for Imidazole Derivatives

The versatility of the imidazole scaffold ensures that new research frontiers are continuously emerging. researchgate.netajrconline.org While the focus has often been on medicinal chemistry, the non-clinical applications represent a significant and growing area of research. researchgate.net

Key unexplored avenues for imidazole derivatives like this compound include:

Smart Materials: Developing stimuli-responsive polymers that change their properties in response to external factors like pH, light, or the presence of specific analytes. The imidazole moiety is pH-responsive, making it an ideal component for such materials.

Supramolecular Chemistry: Utilizing the hydrogen bonding capabilities and coordination potential of the imidazole ring to construct complex, self-assembled supramolecular structures with novel functions. researchgate.net

Ionic Liquids: Synthesizing novel imidazole-based ionic liquids. chemscene.com These compounds have unique properties and are being explored as green solvents and electrolytes in various chemical processes.

Photocatalysis: Designing imidazole-containing ligands for transition metal catalysts used in photocatalysis, a process that uses light to drive chemical reactions. chemscene.com

The continued exploration of synthetic methodologies to modify the imidazole core will undoubtedly open up new possibilities, establishing compounds like this compound as valuable platforms for future chemical innovation. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-amino-1-methyl-1H-imidazol-4-ol, and how are intermediates characterized?

  • Methodology : The synthesis often involves cyclization strategies starting from precursors like hydantoins or Schiff bases. For example, one-pot regioselective synthesis using (vinylimino)phosphoranes can yield imidazolone derivatives via tandem cyclization and dehydration . Intermediate characterization relies on NMR (e.g., monitoring imine formation via 1H^1H NMR shifts at δ 8.5–9.0 ppm) and LC-MS to track reaction progress .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of 2-aminoimidazole derivatives?

  • Methodology :
  • X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles, with attention to imidazole ring planarity (mean C–C bond length ~1.34 Å) .
  • NMR : Key signals include the methyl group at δ 3.2–3.5 ppm (singlet) and the amino proton at δ 5.0–5.5 ppm (broad, exchangeable) .

Q. What safety protocols are critical when handling 2-aminoimidazole derivatives?

  • Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. Store reactive intermediates under inert gas (N2_2) to prevent oxidation. Waste disposal requires segregation of halogenated byproducts (e.g., from dehalogenation reactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the cyclization step of 2-aminoimidazole synthesis?

  • Methodology :
  • Catalyst selection : Switching from Pd/C to Raney Ni avoids dehalogenation of aryl substituents during hydrogenation (e.g., reducing 4-chlorophenyl intermediates without cleavage) .
  • Temperature control : Maintaining cyclization at 45°C in ethanol with NaOH (2 equiv) improves yield (88%) versus lower temperatures (25°C, 52%) .

Q. How should researchers address contradictions in crystallographic data for imidazole derivatives?

  • Methodology :
  • Refinement checks : Use SHELX’s R-factor convergence (target <0.05) and validate hydrogen bonding networks (e.g., N–H···O interactions in ethanol solvates) against electron density maps .
  • Twinned data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, common in imidazole crystals due to symmetry .

Q. What strategies are effective for designing 2-aminoimidazole analogs with enhanced bioactivity?

  • Methodology :
  • SAR studies : Introduce arylidene groups at position 5 (e.g., (5Z)-2-aryl-5-arylmethylidene derivatives) to improve cytotoxicity via tubulin inhibition (IC50_{50} <1 µM in MCF-7 cells) .
  • Fluorophore tagging : Attach red-shifted fluorophores (e.g., ASNAP-Tag) to track cellular uptake via fluorescence microscopy .

Q. How can mechanistic insights into imidazole ring formation improve synthetic efficiency?

  • Methodology :
  • Kinetic studies : Monitor Schiff base formation (intermediate 2 in Scheme 1, ) via 1H^1H NMR to optimize reaction time (4 hours at 45°C vs. 10 hours at 25°C) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for cyclization, guiding solvent selection (ethanol vs. water) .

Notes

  • Key References : Prioritize peer-reviewed synthesis protocols (e.g., Org. Chem. Front. ) and crystallographic databases (e.g., Acta Crystallogr. ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.